molecular formula C16H13ClN2O2 B11830104 7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one CAS No. 62820-66-0

7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one

Cat. No.: B11830104
CAS No.: 62820-66-0
M. Wt: 300.74 g/mol
InChI Key: ILJRPEHOLZYUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one is a quinazoline derivative with a chloro substituent at the 7th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde derivatives.

    Cyclization: The key step involves the cyclization of these intermediates to form the quinazoline ring system.

    Methoxylation: The methoxy group is introduced via methylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-hydroxyquinoline: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Methyl-4(3H)-quinazolinone: Lacks the chloro and methoxy substituents.

    4-Methoxy-2-methylquinazoline: Similar but without the chloro substituent.

Uniqueness

7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one is unique due to the specific combination of substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62820-66-0

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

7-chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C16H13ClN2O2/c1-10-18-15-9-11(17)3-8-14(15)16(20)19(10)12-4-6-13(21-2)7-5-12/h3-9H,1-2H3

InChI Key

ILJRPEHOLZYUDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.